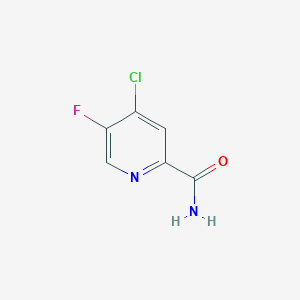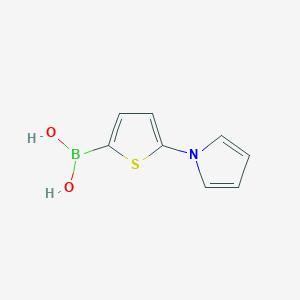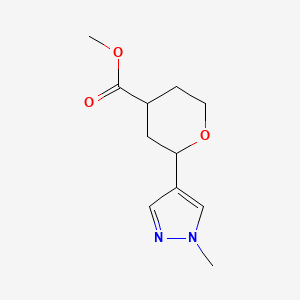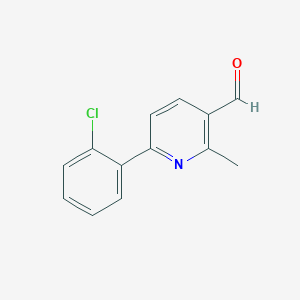
4-(Difluoromethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1,4’-bipiperidine is a compound of significant interest in the field of organic chemistry. It features a bipiperidine structure with a difluoromethyl group attached, which imparts unique chemical and physical properties. The presence of the difluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-1,4’-bipiperidine may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often employing metal-based catalysts and advanced difluoromethylation reagents . The reaction conditions are carefully controlled to ensure the desired product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium-based catalysts) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized bipiperidine derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-1,4’-bipiperidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards target molecules . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)-1,4’-bipiperidine: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and stability.
4-(Methyl)-1,4’-bipiperidine: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
Uniqueness
4-(Difluoromethyl)-1,4’-bipiperidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H20F2N2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)9-3-7-15(8-4-9)10-1-5-14-6-2-10/h9-11,14H,1-8H2 |
Clé InChI |
PVYKWSDCFOJBCF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2CCC(CC2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


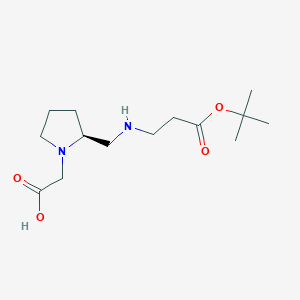
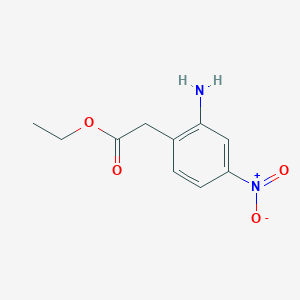


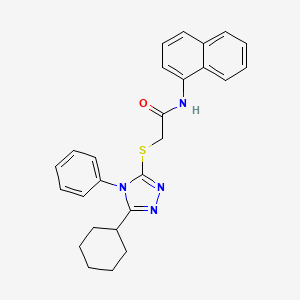
![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)

![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)

